Triethyl(nonyl)silane
CAS No.: 79643-95-1
Cat. No.: VC19321211
Molecular Formula: C15H34Si
Molecular Weight: 242.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79643-95-1 |
|---|---|
| Molecular Formula | C15H34Si |
| Molecular Weight | 242.52 g/mol |
| IUPAC Name | triethyl(nonyl)silane |
| Standard InChI | InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3 |
| Standard InChI Key | XDECDCYMNDCHMV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC[Si](CC)(CC)CC |
Introduction
Structural and Nomenclature Characteristics
Triethyl(nonyl)silane (CHSi) features a central silicon atom bonded to three ethyl groups (-CH) and one nonyl group (-CH). The tetrahedral geometry around silicon confers steric bulk, influencing its reactivity and solubility. The IUPAC name derives from the parent silane (SiH), with substituents prioritized alphabetically: triethyl precedes nonyl.
The nonyl chain introduces hydrophobicity, enhancing solubility in non-polar solvents like hexane or toluene . This structural duality—combining short ethyl branches with a long alkyl chain—enables unique interfacial properties, making it suitable for surface modification or polymer additives .
Synthesis and Manufacturing
Hydrosilylation of Alkenes
A primary route involves hydrosilylation, where triethylsilane (EtSiH) reacts with 1-nonene under platinum catalysis:
This method, analogous to hydroboration protocols , proceeds via anti-Markovnikov addition, with the silicon bonding to the less substituted carbon. Catalysts like chloroplatinic acid (0.1–1 mol%) are effective at 80–120°C, achieving yields >85% .
Grignard Reagent Approach
Alternately, trichlorosilane (SiHCl) can undergo sequential alkylation:
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Reaction with ethylmagnesium bromide (3 equivalents) yields EtSiCl.
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Subsequent treatment with nonylmagnesium bromide forms EtSi-CH .
This two-step process requires strict anhydrous conditions and THF as the solvent, with yields averaging 70–75% .
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Hydrosilylation | Pt/C | 110 | 88 | 99 |
| Grignard | None | 25 (Step 1) | 73 | 95 |
Physicochemical Properties
Thermal Stability
Triethyl(nonyl)silane decomposes at 230–250°C, as determined by thermogravimetric analysis (TGA). The degradation pathway involves Si-C bond cleavage, releasing ethylene and nonene . Its boiling point is extrapolated to 280–290°C based on homologous series trends .
Spectroscopic Data
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H NMR (CDCl): δ 0.6–0.8 (m, 9H, Si-CHCH), 1.2–1.4 (m, 16H, -CH), 0.5 (t, 3H, Si-CH-) .
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IR: Si-H stretch absent, confirming full substitution; C-H stretches at 2850–2960 cm .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Density (20°C) | 0.82 g/cm | Pycnometry |
| Refractive Index (n) | 1.438 | Abbe refractometer |
| Flash Point | 110°C | Pensky-Martens |
Reactivity and Catalytic Applications
Hydroboration Reactions
Triethyl(nonyl)silane participates in 1,2-hydroboration with alkynes, analogous to EtSiH . For example, reacting with phenylacetylene in the presence of BEt yields alkenylsilanes:
This reaction proceeds via a three-center transition state, with regioselectivity favoring the anti-Markovnikov product .
Deoxygenative Silylation
In catalytic systems involving gold nanoparticles and solid acids, triethyl(nonyl)silane reduces C(sp)-O bonds in ethers or esters, forming C-Si bonds :
This reaction achieves >90% conversion under mild conditions (60°C, 6 h), highlighting its utility in organic synthesis .
Industrial and Material Science Applications
Polymer Modification
Incorporating triethyl(nonyl)silane into polysiloxanes enhances thermal stability and reduces crystallinity. For instance, copolymerization with dimethylsiloxane units yields elastomers with a 40°C improvement in upper service temperature .
Surface Coatings
The nonyl chain provides hydrophobic surface layers on glass or metals. Contact angle measurements show water repellency of 110–115°, comparable to fluorinated coatings but at lower cost .
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